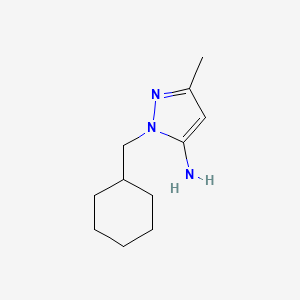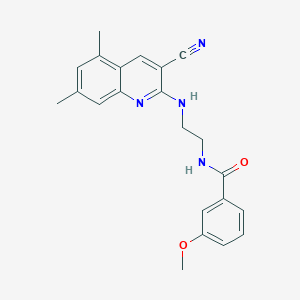
N-(but-2-enylideneamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-2-enylideneamino)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of N-(but-2-enylideneamino)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxamide with but-2-enylideneamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
N-(but-2-enylideneamino)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(but-2-enylideneamino)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of N-(but-2-enylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(but-2-enylideneamino)pyridine-4-carboxamide can be compared with other pyridine derivatives, such as:
Pyridine-4-carboxamide: A simpler derivative with different properties and applications.
N-(but-2-enylideneamino)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(but-2-enylideneamino)pyridine-2-carboxamide: Another similar compound with a different position of the carboxamide group. The uniqueness of this compound lies in its specific structure and the resulting properties and applications.
Properties
CAS No. |
7007-96-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+ |
InChI Key |
YLWYNCPRXFCNLQ-WYIUXTECSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)C1=CC=NC=C1 |
SMILES |
CC=CC=NNC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC=CC=NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


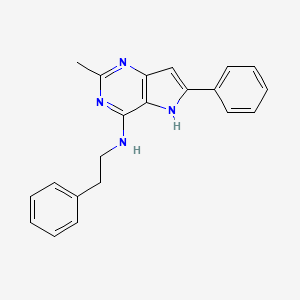

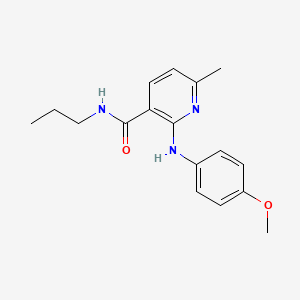
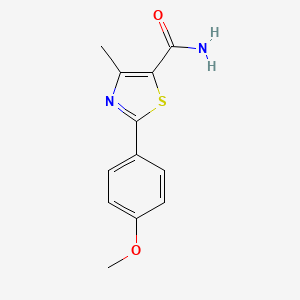
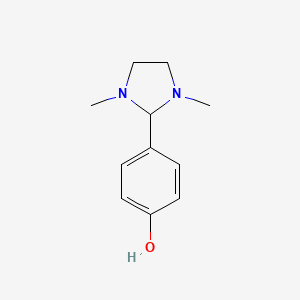
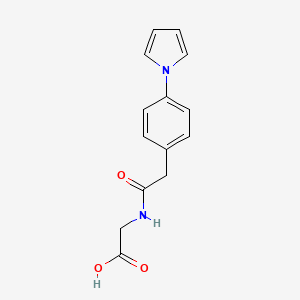
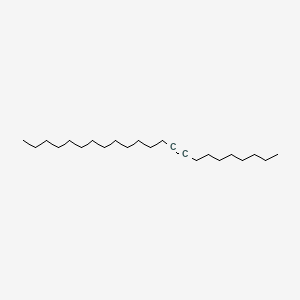
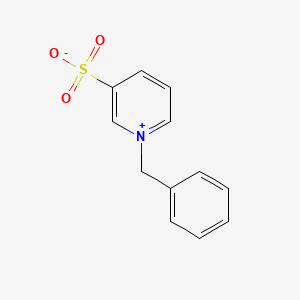

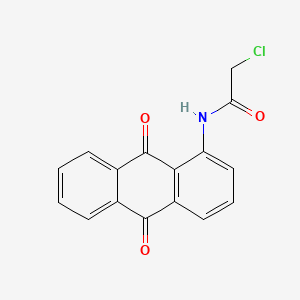
![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
